N-(2,3-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic molecule featuring:
- An indole core linked to a 1,3,4-oxadiazole ring substituted with an ethyl group at position 3.
- An acetamide bridge connecting the indole to a 2,3-dimethylphenyl group.
This structural framework is common in bioactive molecules, particularly those targeting enzymes like lipoxygenase (LOX) or receptors involved in inflammation and cancer .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-21-24-25-22(28-21)19-12-16-9-5-6-11-18(16)26(19)13-20(27)23-17-10-7-8-14(2)15(17)3/h5-12H,4,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWFDLSYQJVMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 314.36 g/mol. The presence of the oxadiazole ring is significant as it has been associated with various pharmacological effects.
The mechanism of action for this compound likely involves multiple pathways:
- Enzyme Inhibition : Oxadiazole derivatives have shown inhibitory effects on several enzymes, including:
- Receptor Modulation : The indole moiety may interact with neurotransmitter receptors or other protein targets, influencing various signaling pathways .
Biological Activities
Research indicates that compounds containing oxadiazole and indole structures exhibit a range of biological activities:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit the proliferation of cancer cell lines. For instance, derivatives have been shown to exhibit IC50 values in the micromolar range against various cancer types such as breast and colon cancer .
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : Some derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .
Study 1: Anticancer Activity
A study published in PMC explored the anticancer potential of various oxadiazole derivatives. The results indicated that these compounds could effectively inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with some compounds showing IC50 values below 10 µM .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of oxadiazole derivatives. It was found that these compounds could inhibit HDACs and carbonic anhydrases significantly, suggesting their potential as therapeutic agents in cancer treatment .
Data Summary Table
Comparison with Similar Compounds
Variations in the Aromatic Acetamide Substituent
Modifications in the Oxadiazole Moiety
Enzyme Inhibition Data from Analogs
| Compound | LOX Inhibition (IC50) | α-Glucosidase Inhibition (IC50) | BChE Inhibition (IC50) |
|---|---|---|---|
| 8t (Chloro-substituted) | 12.3 µM | 18.7 µM | 22.4 µM |
| 8u (Ethoxy-substituted) | 15.8 µM | 10.2 µM | 28.9 µM |
| Target Compound* | *Predicted: ~10–15 µM | *Predicted: ~15–20 µM | *Predicted: ~20–25 µM |
*Predictions based on structural similarities; the ethyl-oxadiazole group may balance potency and selectivity.
Physicochemical Properties
Key Advantages of the Target Compound
- Optimized Substituents : The ethyl group on the oxadiazole provides moderate lipophilicity, avoiding the toxicity risks of halogens (e.g., 8t) or the excessive bulk of isobutyl groups .
- Enhanced Binding Affinity : The 2,3-dimethylphenyl group may offer better steric complementarity to enzyme active sites compared to 2,6-dimethyl or nitro-substituted analogs .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
The synthesis typically involves multi-step procedures focusing on cyclization and functional group coupling. Key steps include:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under reflux conditions, using solvents like ethanol or acetone (common in oxadiazole synthesis) .
- Indole-acetamide coupling : Reaction of indole derivatives with activated acetamide intermediates, often facilitated by bases (e.g., triethylamine) or coupling agents .
- Optimization : Temperature control (60–80°C) and reaction time (4–8 hours) are critical for high yields, as seen in analogous oxadiazole and indole syntheses .
Basic: How is the compound characterized post-synthesis?
Characterization relies on a combination of spectroscopic and computational methods:
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity (e.g., ¹H NMR for indole protons and acetamide methyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles (e.g., C(9)-N(1)-C(19) ≈ 124.87°) and crystallographic purity .
- Computational Validation : Density Functional Theory (DFT) methods like B3LYP align with experimental geometries (bond lengths within 0.01 Å accuracy) .
Advanced: How can computational methods predict reactivity and binding modes?
- Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G* basis set) identify electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances susceptibility to nucleophilic attack .
- Binding Mode Analysis : Molecular docking simulations map interactions with biological targets (e.g., enzymes), leveraging indole’s π-π stacking and hydrogen-bonding capabilities .
Basic: What biological assays are suitable for initial screening?
- Antioxidant Activity : FRAP (ferric ion reduction) and DPPH (radical scavenging) assays .
- Enzyme Inhibition : Lipoxygenase (LOX) and butyrylcholinesterase (BChE) inhibition assays, with IC₅₀ values compared to reference inhibitors (e.g., galantamine for BChE) .
- Cytotoxicity Screening : MTT assays on cell lines to assess therapeutic indices .
Advanced: How to resolve contradictions in bioactivity data?
- Structural-Activity Relationship (SAR) Studies : Compare analogs with varied substituents (e.g., methoxy vs. chloro groups) to isolate key functional groups .
- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts .
- Targeted Mutagenesis : If a protein target is suspected, use site-directed mutagenesis to confirm binding residues .
Advanced: How to optimize oxadiazole ring stability during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
- Acid Scavengers : Additives like molecular sieves prevent hydrolysis .
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions .
Basic: Which structural features influence bioactivity?
- Indole Core : Enables interactions with hydrophobic protein pockets via π-π stacking .
- Oxadiazole Ring : Enhances metabolic stability and hydrogen-bond acceptor capacity .
- Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility and target affinity .
Advanced: How to assess binding modes with molecular targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., association/dissociation rates) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography : Resolves 3D ligand-protein complexes at atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
